N-methyl-3-phenylprop-2-yn-1-amine
Overview
Description
Synthesis Analysis
The synthesis of MPA involves several steps, which may vary based on the specific synthetic route. Researchers have explored metal-catalyzed reactions for the preparation of antidepressant molecules, including MPA . These methods often utilize transition metals (such as iron, nickel, and ruthenium) as catalysts to construct key structural motifs found in antidepressants.
Molecular Structure Analysis
H | H-C≡C-C-N-CH₃ | C₆H₅
Chemical Reactions Analysis
Scientific Research Applications
Synthesis Methods and Applications
Reductive Amination: N-Methyl- and N-alkylamines are synthesized using a reductive amination process, which includes the use of nitrogen-doped, graphene-activated Co3O4-based catalysts. This method is significant for producing various N-methyl- and N-alkylamines, including derivatives of amino acids and existing drug molecules (Senthamarai et al., 2018).
Synthesis and Characterization: N-methyl-3-phenyl-norbornan-2-amine, closely related to fencamfamine, has been synthesized and characterized. Its electron impact and electrospray ionization mass spectra interpretations provide insights into its properties (Kavanagh et al., 2013).
Development of Amines: A method for synthesizing expensive methyl- and ethyl(prop-2-ynyl)amines, including methyl- and ethyl(allyl)(3-phenylprop-2-ynyl)amines, has been developed. These amines are of practical interest for therapy in cancer (Chukhajian et al., 2020).
Chemical Reactions and Effects 4. Enzymatic N-Demethylation: The N-demethylation process of tertiary amines by rodent liver homogenates was investigated, highlighting the kinetic primary isotope effects in the enzymatic N-demethylation reaction (Abdel-Monem, 1975).
Intermediate Synthesis for Pharmaceuticals: N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic. The stereoselective process developed for its preparation is a crucial step in pharmaceutical synthesis (Fleck et al., 2003).
Synthesis for Antibacterial and Cytotoxic Activity: Novel azetidine-2-one derivatives of 1H-benzimidazole, including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, were synthesized and evaluated for antibacterial and cytotoxic properties (Noolvi et al., 2014).
Advanced Chemical Applications 7. Cholinesterase and Monoamine Oxidase Dual Inhibitor: A new compound, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a cholinesterase and monoamine oxidase dual inhibitor, illustrating its potential in neurological and psychiatric applications (Bautista-Aguilera et al., 2014).
Role in Neurotoxicity: The role of N-methyltransferases in the neurotoxicity associated with certain metabolites, including the conversion of 4-phenylpyridine to 1-methyl-4-phenylpyridinium ion, a neurotoxin, highlights the significance of these compounds in neurochemical studies (Ansher et al., 1986).
Catalytic Biomass Alcohol Amination: This process uses amines as intermediates in the chemical industry, demonstrating the importance of N-methyl- and N,N-dimethyl-amines in the production of various chemicals (Pera‐Titus & Shi, 2014).
Lewis Acid-Catalyzed Ring-Opening: The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, including the synthesis of dual serotonin/norepinephrine reuptake inhibitors, is a significant advancement in organic chemistry (Lifchits & Charette, 2008).
Properties
IUPAC Name |
N-methyl-3-phenylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHNCCXRHHKYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405905 | |
Record name | N-Methyl-3-phenylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34706-60-0 | |
Record name | N-Methyl-3-phenylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Methylamino)-3-phenyl-2-propyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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